6-(4-Methoxy-3-methylphenyl)pyridin-3-ol

Catalog No.
S6701887
CAS No.
1255636-26-0
M.F
C13H13NO2
M. Wt
215.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(4-Methoxy-3-methylphenyl)pyridin-3-ol

CAS Number

1255636-26-0

Product Name

6-(4-Methoxy-3-methylphenyl)pyridin-3-ol

IUPAC Name

6-(4-methoxy-3-methylphenyl)pyridin-3-ol

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

InChI

InChI=1S/C13H13NO2/c1-9-7-10(3-6-13(9)16-2)12-5-4-11(15)8-14-12/h3-8,15H,1-2H3

InChI Key

GWSGCLMEUHDMKB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NC=C(C=C2)O)OC

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC=C(C=C2)O)OC

6-(4-Methoxy-3-methylphenyl)pyridin-3-ol is an organic compound with the molecular formula C13_{13}H13_{13}N O2_2. It features a pyridine ring substituted at the 3-position with a hydroxyl group and at the 6-position with a 4-methoxy-3-methylphenyl group. This specific substitution pattern contributes to its unique chemical and biological properties. The compound is characterized by its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: This compound can be reduced to yield more saturated derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or phenyl rings, utilizing reagents like halogens and nucleophiles under appropriate conditions .

The specific products formed during these reactions depend on the reagents and conditions used.

Research into the biological activity of 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol has revealed potential antimicrobial and anticancer properties. Its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological processes. The presence of both methoxy and methyl groups on the phenyl ring enhances its solubility and interaction with biological targets, making it a promising candidate for further pharmacological studies .

The synthesis of 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol can be achieved through various methods, including:

  • Suzuki-Miyaura Cross-Coupling Reaction: This method employs palladium catalysts and boronic acid derivatives to form carbon-carbon bonds, facilitating the introduction of the 4-methoxy-3-methylphenyl group onto the pyridine ring.
  • Condensation Reactions: Starting from commercially available precursors such as 4-methoxy-3-methylbenzaldehyde and 3-hydroxypyridine, condensation reactions can yield the desired product in high purity after purification steps like recrystallization or column chromatography.

In industrial settings, continuous flow reactors and automated systems may enhance efficiency and yield during large-scale production.

6-(4-Methoxy-3-methylphenyl)pyridin-3-ol has several applications across various fields:

  • Medicinal Chemistry: It is being explored as a potential therapeutic agent for various diseases due to its bioactive properties.
  • Material Science: The compound serves as a building block for synthesizing advanced materials, including polymers and coatings.
  • Biological Research: Its unique structure makes it a valuable compound for studying molecular interactions and pathways in biological systems.

Studies on the interactions of 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol with biological targets suggest that it may inhibit certain enzymes or receptors. This modulation could lead to significant therapeutic effects in various conditions. The exact molecular targets remain an area of active research, with ongoing studies aimed at elucidating its full pharmacological profile .

Several compounds share structural similarities with 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol, including:

  • 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine: Contains additional methoxy and methyl groups on the phenyl ring.
  • 6-Methoxypyridin-3-amine: Features a methoxy group on the pyridine ring but lacks the complex substitution pattern.
  • 5-(4-Methoxyphenyl)pyridin-3-ol: Similar structure but lacks the methyl group on the phenyl ring.

Uniqueness

The uniqueness of 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The combination of both methoxy and methyl groups enhances its solubility, stability, and interaction potential with biological targets, making it a versatile compound for various applications.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

215.094628657 g/mol

Monoisotopic Mass

215.094628657 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

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